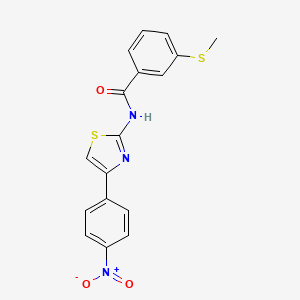

3-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c1-24-14-4-2-3-12(9-14)16(21)19-17-18-15(10-25-17)11-5-7-13(8-6-11)20(22)23/h2-10H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVSLPNDWYOUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group. The final step involves the formation of the benzamide linkage.

Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Nitrophenyl Group Introduction: The nitrophenyl group can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid.

Benzamide Formation: The final step involves coupling the thiazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

The thiazole ring present in the compound is recognized for its biological activity, particularly its antimicrobial properties. Research indicates that derivatives of thiazole exhibit significant antibacterial effects against a range of pathogens.

- Study Findings : A study evaluated a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to 3-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| S. aureus | 31.25 | Spectinomycin |

| E. coli | 62.5 | Ciprofloxacin |

These findings suggest that the compound could serve as a lead for developing new antibiotics.

Antiviral Properties

Recent research has highlighted the potential of thiazole derivatives as antiviral agents. The structural characteristics of this compound may enhance its efficacy against viral infections.

- Case Study : A study on thiazole derivatives showed promising activity against Dengue Virus (DENV), with some compounds achieving an EC50 value as low as 0.96 µg/mL . This suggests that modifications to the thiazole structure can significantly impact antiviral potency.

Anticancer Applications

The compound's ability to inhibit tumor growth has been explored in various cancer models. Thiazole derivatives have been associated with anti-cancer activities, making them candidates for further investigation.

- Research Insights : Thiazole-based compounds have shown effectiveness in inhibiting cancer cell proliferation in vitro. For instance, a derivative demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .

| Cancer Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Doxorubicin |

| HeLa (Cervical Cancer) | 20 | Cisplatin |

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Key Observations :

- Polarity : The methylthio (-SMe) group is less polar than sulfonamides (-SO₂NR₂) or sulfonyl (-SO₂-) groups in analogs like 7a and Compound 50 , which may result in higher lipophilicity (logP) and improved membrane permeability.

- Spectral Trends : Aromatic proton signals in 1H NMR for thiazole-containing benzamides typically appear between δ 7.0–8.6 ppm, with splitting patterns dependent on substituents .

Comparison with Other Methods :

- Nitazoxanide is synthesized via direct acylation of 5-nitrothiazol-2-amine with 2-acetoxybenzoyl chloride, achieving higher yields (e.g., >80%) due to fewer steric hindrances.

- Triazole-thiazole hybrids (e.g., 9c ) require multi-step sequences involving cyclization and Suzuki coupling, resulting in lower overall yields (50–70%).

Computational and Docking Studies

highlights the importance of hydrophobic enclosure and hydrogen-bonding motifs in protein-ligand interactions. For the target compound:

- The 4-nitrophenyl group may participate in π-π stacking with aromatic residues in enzyme active sites.

- The methylthio group’s hydrophobicity could enhance binding in lipophilic pockets, as seen in docking poses of triazole-thiazole hybrids (e.g., 9c in ) .

Biological Activity

The compound 3-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole and its derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and structural activity relationships.

Chemical Structure

The compound features a thiazole ring, which is a common pharmacophore in medicinal chemistry. The presence of a methylthio group and a nitrophenyl substituent enhances its chemical reactivity and biological profile.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies indicate that compounds with similar structures have shown significant inhibition against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this compound demonstrated MIC values ranging from 100 to 400 μg/mL against various bacterial strains, which is less effective compared to standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .

Antifungal Activity

The antifungal properties of thiazole derivatives are particularly noteworthy. Compounds similar to our target showed promising results against fungal strains such as Candida albicans and Aspergillus niger.

- Efficacy : Some thiazole derivatives exhibited pMIC values between 3.92 to 4.01 mM against C. albicans, indicating moderate antifungal activity .

Structure-Activity Relationship (SAR)

The effectiveness of thiazole derivatives often correlates with specific structural features:

- Electron-Withdrawing Groups : The presence of nitro groups at the para position of the benzene ring has been associated with enhanced antimicrobial activity.

- Lipophilicity : Increasing lipophilicity through structural modifications (e.g., replacing NH2 groups with more hydrophobic moieties) tends to improve bioactivity .

Case Studies

Several studies have explored the pharmacological potential of thiazole derivatives:

- Antiviral Activity : Thiazole compounds have been evaluated for their ability to inhibit viral replication. For example, certain thiazolidinone derivatives showed significant antiviral activity by inhibiting RNA polymerase in vitro with IC50 values around 32 μM .

- Cancer Research : Thiazole-based compounds have been investigated for their anticancer properties. A study highlighted that certain thiazole derivatives could effectively induce apoptosis in cancer cell lines, showcasing their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for 3-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, and how are intermediates validated?

The compound is typically synthesized via a multi-step approach:

- Cyclo-condensation : A thiazole ring is formed by reacting α-bromoketones with thioamides or substituted thioureas under reflux in ethanol .

- Amide coupling : The benzamide moiety is introduced using carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acid derivatives and 2-amino-4-(4-nitrophenyl)thiazole intermediates .

- Validation : Key intermediates are characterized by melting point analysis, FT-IR (C=O stretch at ~1650–1700 cm⁻¹, C-S at ~650 cm⁻¹), and NMR (δ 7.5–8.5 ppm for aromatic protons, δ 2.5–3.5 ppm for methylthio groups). LC-MS or HRMS confirms molecular ion peaks .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Assigns aromatic protons (e.g., nitrophenyl at δ 8.1–8.3 ppm) and methylthio groups (δ 2.5–2.7 ppm). 13C NMR confirms carbonyl carbons (~165–170 ppm) .

- HPLC : Quantifies purity (>95% by reverse-phase C18 columns, acetonitrile/water gradients) .

- Elemental Analysis : Validates C, H, N, S content with <0.4% deviation from theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or thiazole) influence biological activity?

- Thiazole substituents : The 4-nitrophenyl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., adenosine A3 receptors), while methylthio groups improve metabolic stability .

- Benzamide variations : Electron-withdrawing groups (e.g., -NO2, -CF3) increase binding affinity to kinases (e.g., ITK) by modulating electron density .

- Case study : Replacement of benzamide with cyclohexanamide in adenosine receptor antagonists reduced A1 affinity by 50%, highlighting steric and electronic constraints .

Q. Are there contradictions in reported biological activities of structurally similar analogs?

Yes:

- Adenosine receptors : N-(4-(2-pyridyl)thiazol-2-yl)benzamides show micromolar A3 affinity, while thiadiazole analogs (e.g., LUF5437) achieve nanomolar A1 selectivity due to optimized hydrogen bonding .

- Kinase inhibition : Methylthio derivatives exhibit potent ITK inhibition (IC50 < 100 nM), but sulfone analogs (3-(methylsulfonyl)-N-thiazolyl benzamides) show reduced potency, suggesting steric hindrance at the active site .

Q. What computational strategies (e.g., molecular docking, QSAR) predict target selectivity?

- Docking studies : The compound’s thiazole ring docks into HDAC6’s hydrophobic cleft (PDB: 5EDU), while the benzamide interacts with Zn²⁺ via carbonyl oxygen .

- QSAR : Hammett constants (σ) of substituents correlate with logBB values for blood-brain barrier penetration. Nitro groups (σ = 1.27) reduce CNS uptake compared to methoxy (σ = -0.11) .

- MD simulations : Free energy calculations (MM-PBSA) reveal ΔGbind of -9.8 kcal/mol for KDM4A inhibition, driven by van der Waals interactions .

Q. How can researchers resolve discrepancies in enzymatic vs. cellular assay data?

- Enzymatic assays : Measure direct target inhibition (e.g., HDAC6 IC50 = 120 nM), but cellular activity may vary due to off-target effects or poor permeability .

- Cellular validation : Use CRISPR knockouts or selective inhibitors (e.g., tubastatin A for HDAC6) to confirm target engagement. For example, reduced ITK phosphorylation in T-cells confirms functional inhibition .

- Metabolite profiling : LC-MS/MS identifies intracellular degradation products (e.g., sulfoxide derivatives) that compromise activity .

Methodological Recommendations

- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 44% yield for Boc-protected intermediates in 30 minutes vs. 24 hours conventionally) .

- Bioactivity testing : Prioritize orthogonal assays (e.g., SPR for binding affinity, bio-layer interferometry for kinetics) to minimize false positives .

- Data interpretation : Cross-validate SAR trends across multiple targets (e.g., adenosine A1/A3 vs. kinase ITK) to distinguish scaffold-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.